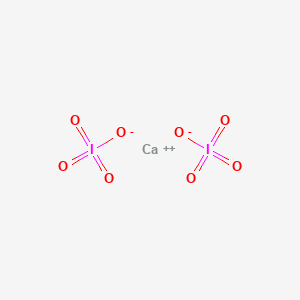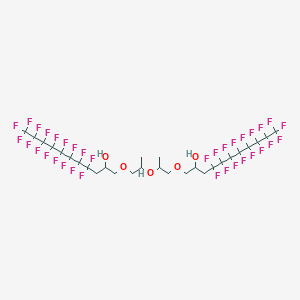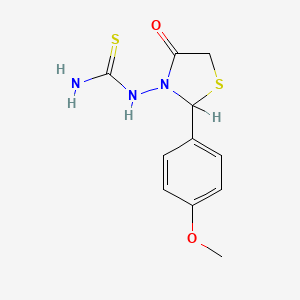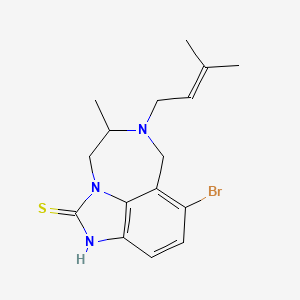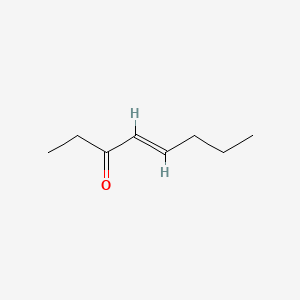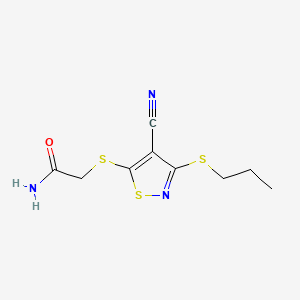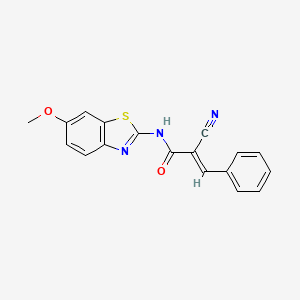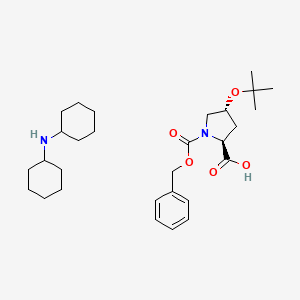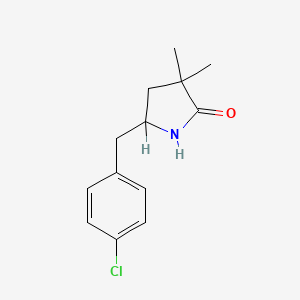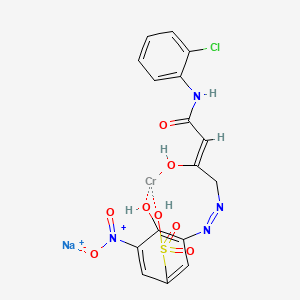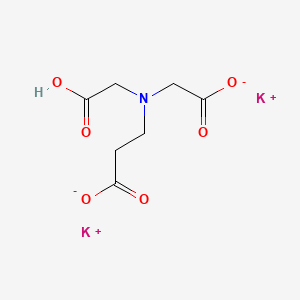
beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt: is a chemical compound with the molecular formula C7H10K2NO6 . It is a derivative of beta-alanine, where the nitrogen atom is bis-substituted with carboxymethyl groups, and the compound is neutralized with two potassium ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium ions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt can undergo oxidation reactions, particularly at the carboxymethyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in metal extraction and purification.
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its chelating properties allow it to bind to metal cofactors, which are essential for the activity of many enzymes.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to chelate metal ions can be exploited to design drugs that target specific metal-dependent biological pathways.
Industry: In industrial applications, this compound is used in the formulation of detergents and cleaning agents. Its chelating properties help to remove metal ions that can cause hard water stains and scaling.
Wirkmechanismus
The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is primarily based on its ability to chelate metal ions. The carboxymethyl groups can form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the formation of coordinate bonds between the metal ions and the carboxylate groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxymethyl groups.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with five carboxymethyl groups.
Uniqueness: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is unique in its structure, which combines the properties of beta-alanine with the chelating ability of carboxymethyl groups. This makes it particularly effective in applications where both properties are desired. Compared to EDTA and NTA, it offers a different balance of chelating strength and biological compatibility, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143239-12-7 |
|---|---|
Molekularformel |
C7H9K2NO6 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
dipotassium;3-[carboxylatomethyl(carboxymethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.2K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
OSVJJTVYNKHCCK-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


